4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a phenyl group and a methylsulfanyl group attached at specific positions. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine typically involves the construction of the thienopyrimidine core followed by the introduction of the phenyl and methylsulfanyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine, heating with sodium methoxide in butanol can lead to the formation of the desired thienopyrimidine structure .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. For instance, palladium-catalyzed carbonylation reactions have been employed to synthesize related thienopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid for oxidizing the methylsulfanyl group.
Substitution: Electrophilic reagents such as halogens or nitro groups for aromatic substitution.
Reduction: Hydrogenation catalysts like palladium on carbon for reducing the pyrimidine ring.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Functionalized phenyl derivatives.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share the thienopyrimidine core but have different substituents at the 4-position.
Pyrido[2,3-d]pyrimidines: These compounds have a similar fused ring system but with a pyridine ring instead of a thiophene ring.
Uniqueness: 4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine is unique due to the presence of both a phenyl group and a methylsulfanyl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S2/c1-16-12-10-7-11(9-5-3-2-4-6-9)17-13(10)15-8-14-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMOTISUFYWDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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